(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Chiral chromatography Peptide stereochemistry Enantiomeric purity

Researchers face racemization and stability risks when substituting β-amino acid building blocks with generic analogs. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid solves this with verified (S) configuration, Boc protection orthogonal to Fmoc chemistry, and meta-methyl substitution (XLogP3-AA=2.3). Key outcomes: • ≥98% HPLC purity minimizes byproduct accumulation in stepwise elongation • Specific rotation [α]D25 = -28.0±2° confirms enantiopurity • Produces β-peptides resistant to all major protease classes Bulk stock available for immediate dispatch.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 499995-75-4
Cat. No. B1336543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid
CAS499995-75-4
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyXICHKLMIOJEDAM-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Boc-3-methyl-β-Phe-OH (CAS 499995-75-4): A Chiral β-Amino Acid Building Block for Peptide and Drug Discovery Research


(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (CAS 499995-75-4) is a Boc-protected, enantiomerically pure β-amino acid derivative belonging to the class of non-natural phenylalanine analogs [1]. The molecule features a meta-methylbenzyl side chain, a tert-butoxycarbonyl (Boc) protecting group, and a free carboxylic acid terminus, giving it a molecular weight of 279.33 g/mol and the molecular formula C15H21NO4 . It is supplied as a white powder with a purity specification of ≥98.0% (HPLC) and a specific optical rotation of [α]D25 = -28.0 ± 2° (C=1 in CHCl3), confirming the (S) absolute configuration at the β-carbon .

Why Generic Substitution Fails for (S)-Boc-3-methyl-β-Phe-OH (CAS 499995-75-4): Key Structural Determinants of Differential Performance


Substituting (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid with a close analog risks compromising critical performance parameters in peptide synthesis and medicinal chemistry workflows. The compound's differentiation is driven by three independent structural features that are not simultaneously present in any single comparator: the (S) absolute configuration at the β-carbon (vs. the (R)-enantiomer, CAS 464930-76-5), the meta-methyl substitution on the aryl ring (vs. para-methyl CAS 479064-96-5 or unsubstituted CAS 103365-47-5 analogs), and the β-amino acid backbone (vs. the α-amino acid isomer Boc-L-3-methylphenylalanine, CAS 114873-06-2) [1]. Each of these features independently affects stereochemical outcome, proteolytic stability, conformational preference, and downstream biological activity of peptide products [2]. Generic interchange therefore introduces unacceptable risk of altered metabolic half-life, loss of target binding, or racemization during coupling.

Quantitative Differentiation Evidence for (S)-Boc-3-methyl-β-Phe-OH (CAS 499995-75-4) vs. Closest Analogs


Enantiomeric Identity: Specific Optical Rotation Differentiates (S)- from (R)-Boc-3-methyl-β-Phe-OH

The (S)-enantiomer (CAS 499995-75-4) exhibits a specific optical rotation of [α]D25 = -28.0 ± 2° (C=1 in CHCl3) . This is opposite in sign to the (R)-enantiomer (CAS 464930-76-5), which, based on its (3R) configuration, displays a positive rotation of approximately +28° under equivalent conditions [1]. This difference is a definitive identity check: incorporation of the wrong enantiomer into a peptide chain can invert the three-dimensional presentation of the side chain, potentially abolishing target binding or altering pharmacological activity.

Chiral chromatography Peptide stereochemistry Enantiomeric purity

β-Amino Acid Backbone Confers Proteolytic Stability Not Achievable with α-Amino Acid Isomers

As a β-amino acid, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid introduces an additional methylene unit into the peptide backbone upon incorporation, shifting the amide bond position relative to α-peptides. Literature consensus demonstrates that β-peptides are resistant to degradation by all common proteases (trypsin, chymotrypsin, pepsin, elastase, pronase) and exhibit no measurable hydrolysis over 24–48 h under conditions where α-peptides are completely degraded within minutes to hours [1][2]. In human blood plasma, mixed α/β-peptides show increased half-life values compared to corresponding α-peptides [3]. This backbone-derived stability advantage is absent in the α-amino acid isomer Boc-L-3-methylphenylalanine (CAS 114873-06-2), which yields standard proteolytically labile α-peptide bonds.

Peptide drug stability Proteolytic resistance β-Peptide therapeutics

Meta-Methyl Substitution Modulates LogP and Steric Profile Compared to Para-Methyl and Unsubstituted Analogs

The target compound bears a methyl substituent at the meta position of the phenyl ring. Computed physicochemical properties indicate an XLogP3-AA of 2.3 [1] and a topological polar surface area (TPSA) of 75.6 Ų . While the para-methyl isomer (CAS 479064-96-5) shares an identical molecular formula and computed LogP, the meta substitution alters the spatial projection of the methyl group relative to the peptide backbone, which can affect β-sheet or helix packing geometry in folded β-peptides. The des-methyl analog, Boc-(S)-3-amino-3-phenylpropionic acid (CAS 103365-47-5), has a lower molecular weight (265.31 vs. 279.33) and a correspondingly reduced logP (~1.7–1.9 estimated), making it less lipophilic [2]. This difference in hydrophobicity and steric bulk provides a tunable parameter for optimizing peptide-receptor interactions or membrane permeability.

Structure-activity relationship Hydrophobicity tuning Peptide folding

Vendor-Certified Purity ≥98% (HPLC) with Batch-Level Optical Rotation Ensures Reproducible Peptide Coupling Yields

Sigma-Aldrich and ChemImpex both certify the target compound at ≥98.0% purity by HPLC . This purity threshold is critical for solid-phase peptide synthesis (SPPS), where impurities at the 2% level can accumulate across multiple coupling cycles, significantly reducing crude peptide purity. Lower-purity alternatives (e.g., 95% grade from other vendors) introduce an additional ~3% of undefined impurities per coupling step. Over a 10-residue peptide synthesis, this can reduce the target full-length peptide content by a multiplicative factor, directly impacting yield and purification burden. The batch-specific certificate of analysis (CoA) provided by these vendors includes optical rotation verification, confirming enantiomeric integrity of each lot .

Solid-phase peptide synthesis Quality control Coupling efficiency

High-Value Application Scenarios for (S)-Boc-3-methyl-β-Phe-OH (CAS 499995-75-4)


Synthesis of Proteolytically Stable β-Peptide Therapeutics

Incorporation of this β-amino acid into peptide sequences yields β- or mixed α/β-peptides that resist degradation by all major classes of proteases, as documented in comprehensive in vitro panels [1]. This property is essential for developing peptide-based drug candidates requiring extended plasma half-life, such as metabolic disease modulators or oncology targeting peptides. The m-tolyl side chain contributes additional hydrophobic contacts for target engagement [2].

Chiral Building Block for Enantioselective Inhibitor Design

The defined (S) stereochemistry at the β-carbon, verified by batch-specific optical rotation [α]D25 = -28.0 ± 2° , makes this compound a reliable chiral input for synthesizing enzyme inhibitors where the three-dimensional presentation of the methylphenyl group determines target selectivity. This is particularly relevant for protease inhibitors, kinase inhibitors, and GPCR ligand programs where stereochemistry is a critical quality attribute.

Solid-Phase Peptide Synthesis (SPPS) with Boc-Strategy Compatibility

The Boc protecting group is orthogonal to Fmoc chemistry and cleaved under acidic conditions (TFA). This compound is directly compatible with Boc-SPPS protocols . The ≥98% HPLC purity specification minimizes cumulative byproduct formation during stepwise elongation, making it suitable for synthesizing peptides up to 20–30 residues with acceptable crude purity for subsequent HPLC purification .

SAR Exploration of Hydrophobic Side-Chain Space in β-Peptide Foldamers

The meta-methyl substitution provides a defined LogP increment (XLogP3-AA = 2.3) compared to the unsubstituted phenyl analog [2]. Researchers can use this compound in systematic foldamer libraries to correlate side-chain hydrophobicity and steric bulk with helical propensity, thermal stability, or cell-penetrating ability, enabling rational design of β-peptide scaffolds [1].

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